molecular formula C13H17NO4 B1195274 Alibendol CAS No. 26750-81-2

Alibendol

Cat. No.: B1195274
CAS No.: 26750-81-2
M. Wt: 251.28 g/mol
InChI Key: UMJHTFHIQDEGKB-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Alibendol plays a significant role in biochemical reactions by interacting with various enzymes and proteins. It is known to interact with enzymes involved in bile production and secretion, such as cholecystokinin . This compound’s interaction with these enzymes enhances bile flow and reduces spasms in the gastrointestinal tract. Additionally, it binds to specific receptors on smooth muscle cells, leading to muscle relaxation .

Cellular Effects

This compound affects various types of cells and cellular processes. In smooth muscle cells, it induces relaxation by inhibiting calcium influx, which is crucial for muscle contraction . This inhibition affects cell signaling pathways, particularly those involving calcium ions. This compound also influences gene expression by modulating the activity of transcription factors involved in muscle contraction and relaxation . Furthermore, it impacts cellular metabolism by altering the production of metabolic intermediates involved in muscle function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to specific receptors on smooth muscle cells, leading to the inhibition of calcium channels . This inhibition prevents calcium ions from entering the cells, thereby reducing muscle contraction. This compound also interacts with enzymes involved in bile production, enhancing their activity and promoting bile flow . Additionally, it modulates gene expression by affecting transcription factors that regulate muscle contraction and relaxation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable under standard storage conditions, but its activity may decrease over prolonged periods . In in vitro studies, this compound maintains its muscle-relaxing properties for several hours, but its efficacy diminishes with time due to degradation . In in vivo studies, long-term administration of this compound has shown sustained effects on muscle relaxation and bile flow, although the compound’s stability and activity may vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively reduces muscle spasms and promotes bile flow without significant adverse effects . At higher doses, it may cause toxicity and adverse effects such as gastrointestinal disturbances and liver damage . Threshold effects have been observed, where a minimum effective dose is required to achieve the desired therapeutic effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to bile production and secretion . It interacts with enzymes such as cholecystokinin, enhancing their activity and promoting bile flow . This compound also affects metabolic flux by altering the levels of metabolites involved in muscle contraction and relaxation . The compound’s metabolism involves its conversion to various intermediates, which are further processed by liver enzymes .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . It is absorbed in the gastrointestinal tract and transported to the liver, where it undergoes metabolism . This compound’s distribution within tissues is influenced by its binding to plasma proteins, which affects its localization and accumulation in target tissues .

Subcellular Localization

The subcellular localization of this compound is primarily in the smooth muscle cells of the gastrointestinal tract . It targets specific compartments within these cells, such as the plasma membrane and intracellular calcium stores . This compound’s activity is influenced by its localization, as it needs to bind to specific receptors and inhibit calcium channels to exert its muscle-relaxing effects . Post-translational modifications, such as phosphorylation, may also play a role in directing this compound to its target compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: Alibendol can be synthesized using 2-methoxy-4-(2-propenyl)phenol (eugenol) as a starting material. The process involves the following steps :

    Activation: Reacting 2-methoxy-4-(2-propenyl)phenol with an alkali metal base to activate the compound.

    Carbon Dioxide Addition: Reacting the activated compound with carbon dioxide to form 2-hydroxy-3-methoxy-5-(2-propenyl)benzoic acid.

    Coupling: Reacting the benzoic acid derivative with ethanolamine to produce this compound.

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. The process involves the use of readily available starting materials and efficient reaction conditions to minimize costs and maximize yield .

Chemical Reactions Analysis

Types of Reactions: Alibendol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms, altering its functional groups.

    Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines .

Scientific Research Applications

Alibendol has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific combination of functional groups, which confer its distinct antispasmodic and choleretic properties. Unlike other similar compounds, this compound’s structure allows it to interact with a unique set of molecular targets, making it particularly effective in treating certain gastrointestinal disorders .

Properties

IUPAC Name

2-hydroxy-N-(2-hydroxyethyl)-3-methoxy-5-prop-2-enylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-3-4-9-7-10(13(17)14-5-6-15)12(16)11(8-9)18-2/h3,7-8,15-16H,1,4-6H2,2H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMJHTFHIQDEGKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)C(=O)NCCO)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4046490
Record name Alibendol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26750-81-2
Record name Alibendol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26750-81-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alibendol [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026750812
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alibendol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Alibendol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.586
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Record name ALIBENDOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the known therapeutic uses of Alibendol?

A1: this compound, also known as 2-hydroxy-N-(2-hydroxyethyl)-3-methoxy-5-(2-propenyl)benzamide, is clinically recognized for its antispasmodic, choleretic (bile secretion stimulating), and cholekinetic (gallbladder contracting) properties. [] These pharmacological actions make it beneficial in addressing various digestive disorders, including dyspepsia associated with biliary insufficiency, alimentary intolerance, and constipation of hepatic origin. [] Additionally, this compound has shown potential in managing conditions like urticaria, pruritus, and migraine. []

Q2: Has this compound been associated with any adverse cardiovascular effects?

A3: While this compound is generally considered safe, a case report documented a 46-year-old male with a history of coronary artery disease experiencing acute myocardial infarction following the use of this compound, aceclofenac (a COX-2 inhibitor), and orphenadrine (a muscle relaxant). [] The patient developed intermittent chest pain after taking the medications, which worsened and became sustained. [] While a direct causal relationship between this compound and the myocardial infarction cannot be definitively established from this single case, it highlights the need for vigilance and further research to understand the potential cardiovascular risks associated with this compound, especially in patients with pre-existing heart conditions.

Q3: What analytical methods are commonly employed to quantify this compound in biological samples?

A4: High-performance liquid chromatography (HPLC) coupled with UV detection has emerged as a reliable and sensitive technique for determining this compound concentrations in biological matrices like human plasma. [, ] Researchers have developed and validated specific HPLC-UV methods, including one notable approach that eliminates the use of acetonitrile, showcasing its applicability in pharmacokinetic studies. [, ] These advancements in analytical methodologies enable precise and accurate quantification of this compound, facilitating a deeper understanding of its pharmacokinetic profile and aiding in optimizing its therapeutic use.

Q4: Can you elaborate on the synthesis of this compound?

A5: Multiple synthetic routes have been explored for this compound. One approach involves using 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) as the starting material. [, , ] This method utilizes a series of reactions, including allylation, oxidation, esterification, Claisen rearrangement, and aminolysis, to yield this compound. [] Another strategy involves the m-CPBA oxidation of o-vanillin, converting it to the corresponding ester, which is further processed to obtain this compound. [, ] Furthermore, a novel metal-free thermal activation of molecular oxygen allows for the direct α-CH2-oxygenation of free amines, presenting an efficient route to synthesize this compound. [] These diverse synthetic strategies highlight the ongoing efforts to optimize this compound production, potentially leading to more efficient and cost-effective methods.

Q5: Are there studies focusing on the dissolution properties of this compound?

A6: Yes, research has been conducted to establish dissolution test methods for this compound tablets. [] This research aimed to develop a standardized and reliable method for assessing the dissolution rate of this compound from tablet formulations. [] Understanding the dissolution characteristics is crucial for ensuring consistent drug release and optimizing its bioavailability.

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